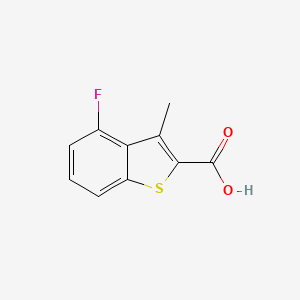

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature follows these conventions:

- Benzothiophene serves as the parent structure, comprising a fused benzene and thiophene ring system.

- Substituents are numbered such that the sulfur atom in the thiophene ring occupies position 1.

- The fluoro group (-F) is located at position 4, while the methyl group (-CH3) resides at position 3.

- The carboxylic acid functional group (-COOH) is attached to position 2.

The structural formula is represented as:

O

||

C1-S-C2-C(=O)OH

|| |

C3-CH3 C4-F

This arrangement highlights the planar benzothiophene core with substituents in specific orientations.

Alternative Chemical Designations and Registry Numbers

The compound is recognized by multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 852940-49-9 | Ambeed, Evitachem |

| PubChem CID | 4962406 | PubChem |

| MDL Number | MFCD06655826 | Ambeed |

| Synonym | EVT-2772841 | Evitachem |

These identifiers facilitate unambiguous referencing in chemical literature and procurement processes.

Molecular Formula and Weight Analysis

The molecular formula C10H7FO2S corresponds to the following elemental composition:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 7 | 1.008 | 7.056 |

| Fluorine | 1 | 19.00 | 19.00 |

| Oxygen | 2 | 16.00 | 32.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 210.22 |

The calculated molecular weight of 210.22 g/mol matches experimental values reported in spectral data.

Isomeric Considerations and Positional Specificity

The compound exhibits regioisomerism due to the fixed positions of its substituents. Key isomeric distinctions include:

Positional Isomers :

Functional Group Isomerism :

The table below compares key structural features:

| Compound | Fluorine Position | R-Group at C3 | Carboxylic Acid Position |

|---|---|---|---|

| 4-Fluoro-3-methyl-...-2-carboxylic acid | 4 | -CH3 | 2 |

| 6-Fluoro-3-methyl-...-2-carboxylic acid | 6 | -CH3 | 2 |

| 4-Fluoro-3-(phenoxymethyl)-...-2-carboxylic acid | 4 | -OCH2C6H5 | 2 |

These structural nuances significantly impact physicochemical properties and reactivity.

The compound’s positional specificity is critical in medicinal chemistry applications, where minor structural changes alter biological target interactions. For example, the 4-fluoro-3-methyl configuration optimizes electronic effects for potential enzyme inhibition.

Properties

IUPAC Name |

4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2S/c1-5-8-6(11)3-2-4-7(8)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKHVQZFOWEYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC(=C12)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylthiophene.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzaldehyde with 3-methylthiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

Cyclization: The intermediate compound undergoes cyclization to form the benzothiophene ring system. This step typically involves heating the intermediate in the presence of a dehydrating agent such as phosphorus oxychloride.

Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide and a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Synthesis and Functionalization

The compound can be synthesized through various methods, including:

- Direct fluorination of 3-methylbenzoic acid derivatives.

- Functional group transformations , allowing for the introduction of different substituents that enhance its biological activity.

Biological Applications

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid has shown promise in several therapeutic areas:

Anticoccidial Activity

Research indicates that derivatives of this compound exhibit significant anticoccidial properties, with some analogues demonstrating potency as low as 0.1 nM against specific pathogens . This suggests its potential use in veterinary medicine for treating coccidiosis in livestock.

Antibacterial Properties

Studies have evaluated the antibacterial efficacy of related benzothiophene derivatives against strains of Staphylococcus aureus, including methicillin-resistant strains. The minimum inhibitory concentrations (MIC) were determined, showing varying levels of activity, which could lead to the development of new antibacterial agents .

Neurological Disorders

Compounds derived from benzothiophene structures, including this acid, have been investigated for their potential effects on neurological disorders such as Alzheimer's disease and schizophrenia. They act as H3 receptor antagonists, which may help modulate neurotransmitter release and improve cognitive function .

Medicinal Chemistry Applications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals:

- Synthesis of APIs : Its carboxylic acid group can be easily converted into other functional groups, making it a valuable starting material for drug development .

- Drug Discovery : The versatility in functionalization allows researchers to explore a wide range of biological activities, facilitating the discovery of new drugs targeting various diseases.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparative Analysis

Core Structure Variations: Benzothiophene vs. Thiophene vs.

Substituent Effects: Fluorine Position: Fluorine at position 4 in the benzothiophene derivative (target compound) vs. position 6 in the quinoline analogue (NSC 368390) may influence dipole moments and hydrogen-bonding capacity. Methyl vs.

Biological Activity Insights: NSC 368390 (quinolinecarboxylic acid) demonstrates potent inhibition of human colon carcinomas (e.g., 98% growth inhibition of DLD-2 tumors). While direct data for the target compound is absent, structural parallels (fluorine, methyl, carboxylic acid) suggest possible anticancer utility . The esterified derivative in highlights the importance of prodrug strategies to enhance solubility or absorption, a consideration for optimizing the target compound’s pharmacokinetics .

Physicochemical Properties: Carboxylic acid derivatives (e.g., target compound, biphenyl analogue) enable salt formation for improved aqueous solubility, critical for parenteral formulations.

Biological Activity

4-Fluoro-3-methyl-1-benzothiophene-2-carboxylic acid (C10H7FO2S) is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzothiophene structure, which includes:

- A fused benzene and thiophene ring

- A carboxylic acid functional group

- A fluorine atom at the 4-position

- A methyl group at the 3-position

These structural characteristics contribute to its reactivity and biological interactions.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C10H7FO2S |

| Molecular Weight | 210.22 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies have indicated potential interactions with:

- Prostaglandin E2 (PGE2) receptors : This compound may act as an antagonist to EP2 and EP4 receptors, which are implicated in cancer progression and inflammatory diseases .

- Enzymatic inhibition : It may inhibit specific enzymes critical for cancer cell proliferation and survival.

Therapeutic Applications

The compound's potential therapeutic applications include:

- Cancer Treatment : As a modulator of immune responses, it may aid in reactivating the immune system against tumors. Its interaction with PGE2 receptors could make it useful in treating various cancers, particularly gastrointestinal types .

- Anti-inflammatory Effects : Given its receptor interactions, it may also be beneficial in managing inflammatory conditions .

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was tested on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. Results indicated no significant cytotoxic effects at concentrations up to 25 μM, suggesting a selective mechanism of action rather than direct cytotoxicity .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of substituent positions in influencing biological activity. Variations in the benzothiophene structure can significantly alter binding affinities and efficacy against specific targets. For example:

| Compound Variation | Observed Activity |

|---|---|

| Substituent at 4-position | Enhanced receptor binding |

| Methyl group at 3-position | Altered enzyme inhibition |

This information is crucial for optimizing derivatives for better therapeutic outcomes.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-3-methyl-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves cyclization of substituted benzothiophene precursors followed by carboxylation. Key steps include:

- Benzothiophene core formation : Use Ullmann coupling or Friedel-Crafts alkylation to introduce the methyl group at position 3 .

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at position 4 under anhydrous conditions to avoid hydrolysis .

- Carboxylic acid introduction : Hydrolysis of a methyl ester intermediate (e.g., using KOH/EtOH) .

Yields are sensitive to catalyst choice (e.g., Pd vs. Cu for coupling) and temperature. For example, Pd-catalyzed reactions may improve regioselectivity but require inert atmospheres .

Q. How can analytical techniques distinguish this compound from structurally similar benzothiophene derivatives?

- Methodological Answer: Combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to resolve polar impurities and NMR for structural confirmation:

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine at position 4 .

- ¹H NMR : The methyl group at position 3 appears as a triplet (δ ~2.5 ppm) due to coupling with adjacent protons .

- MS : Molecular ion [M-H]⁻ at m/z 224.2 (exact mass varies by isotope) .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for biological assays?

- Methodological Answer:

- Solubility : Use co-solvents (e.g., DMSO ≤1%) or pH adjustment (carboxylic acid pKa ~3.5; buffer at pH 7.4 with phosphate) .

- Stability : Store lyophilized at -20°C; avoid prolonged exposure to light due to benzothiophene’s UV sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect) for this compound?

- Methodological Answer:

- Orthogonal assays : Validate using both fluorescence-based (high throughput) and radiometric (high specificity) enzyme assays .

- Purity verification : Re-test batches with ≥98% purity (HPLC) to rule out impurities like 3-methyl regioisomers .

- Cellular context : Check membrane permeability (logP ~2.1) using Caco-2 assays; low permeability may explain discrepancies between in vitro and cell-based studies .

Q. What crystallographic techniques are suitable for elucidating the binding mode of this compound to protein targets?

- Methodological Answer:

- X-ray crystallography : Co-crystallize with the target protein (e.g., kinase) at 1.8–2.2 Å resolution. Soak crystals with 5 mM compound in reservoir solution .

- Docking validation : Compare experimental electron density maps with computational docking (AutoDock Vina) to confirm fluorine’s role in H-bonding with active-site residues .

Q. How does the fluorine substituent influence the compound’s electronic properties and SAR in drug design?

- Methodological Answer:

- Electron-withdrawing effect : Fluorine increases electrophilicity at the thiophene ring, enhancing interactions with nucleophilic residues (e.g., serine in proteases).

- SAR studies : Synthesize analogs replacing fluorine with Cl, H, or CF₃. Compare IC₅₀ values in enzyme assays; fluorine typically improves potency by 3–5-fold vs. H .

Q. What computational models predict the metabolic pathways of this compound in vivo?

- Methodological Answer: Use in silico tools :

- CYP450 metabolism : Predict major metabolites with StarDrop™ (fluorine reduces CYP2D6-mediated oxidation).

- Dereplication : Match predicted metabolites (e.g., glucuronide conjugates) with LC-MS/MS data from hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.